

IR-797 Chloride: A Technical Guide to its Cellular Mechanism of Action

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Compound of Interest

Compound Name: IR-797 chloride

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This in-depth technical guide provides a comprehensive overview of the cellular mechanism of action of **IR-797 chloride**, a near-infrared (NIR) cyanine dye with significant potential in cancer therapy and bio-imaging. This document details its role as a cytotoxic agent and a photosensitizer, focusing on its cellular uptake, induction of apoptosis, and involvement in photodynamic and photothermal therapies.

Core Mechanism of Action: Dual-Modal Cytotoxicity

IR-797 chloride exhibits a dual mechanism of cytotoxicity, acting both as an intrinsic chemotherapeutic agent and as a photosensitizer for light-activated therapies.

- **Intrinsic Cytotoxicity:** **IR-797 chloride** possesses inherent toxicity to cancer cells, capable of inducing programmed cell death, or apoptosis, even without external light activation.^[1] This property is fundamental to its utility as a standalone chemotherapeutic agent.
- **Photo-activated Cytotoxicity:** As a near-infrared dye, **IR-797 chloride** can absorb light in the NIR spectrum (around 797-808 nm).^[1] This absorption can be harnessed for two primary forms of therapy:
 - **Photodynamic Therapy (PDT):** Upon light absorption, IR-797 can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet

oxygen.[2][3] These ROS induce oxidative stress, leading to damage of cellular components and subsequent cell death through apoptosis, necrosis, or autophagy.[2][4]

- Photothermal Therapy (PTT): The absorbed light energy can also be converted into heat, a process that raises the local temperature of the tumor environment. This hyperthermia can directly kill cancer cells and enhance their sensitivity to other therapies. IR-797, particularly in nanoparticle formulations, has shown a high mass extinction coefficient, indicating superior PTT efficacy.[1]

Cellular Uptake and Intracellular Localization

The entry of **IR-797 chloride** into cells, especially when formulated into nanoparticles (e.g., PEG-IR-797 NPs), is a critical step for its therapeutic effect.

The primary mechanism of uptake for nanoparticles is endocytosis. While specific studies on IR-797 are limited, related research on nanoparticles suggests several key pathways:

- Macropinocytosis: This is a common route for the internalization of larger nanoparticles.[5][6]
- Clathrin-Mediated Endocytosis: This pathway is another major route for nanoparticle uptake. [7]
- Caveolae-Mediated Endocytosis: This is a cholesterol-dependent pathway that can also be involved.

Once inside the cell, the subcellular localization of **IR-797 chloride** is crucial for its mechanism of action. As a lipophilic cation, similar to other cyanine dyes, it is likely to accumulate in mitochondria due to the high negative mitochondrial membrane potential.[8] This mitochondrial targeting is particularly significant for its role in inducing apoptosis.

Induction of Apoptosis: The Intrinsic Pathway

The primary mode of cell death induced by **IR-797 chloride** is apoptosis.[1] The localization of IR-797 to the mitochondria strongly suggests the activation of the intrinsic apoptotic pathway.

The key steps in this pathway are:

- Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of IR-797 and/or the ROS generated during PDT can damage the mitochondrial membranes.[2] This leads to the formation of pores and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.
- Cytochrome c Release: One of the most critical factors released is cytochrome c.[2][3]
- Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex called the apoptosome.
- Caspase Activation Cascade: The apoptosome activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.[9]
- Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

The role of chloride ions in apoptosis is an area of ongoing research. Studies have shown that changes in intracellular chloride concentration can influence the intrinsic apoptotic pathway, potentially by affecting signaling molecules upstream of the mitochondria.[10]

Quantitative Data

While specific quantitative data for **IR-797 chloride** is not extensively available in the public domain, the following table presents representative data for similar near-infrared dyes and nanoparticles to provide a comparative context.

Parameter	Agent	Cell Line	Value	Reference
IC50	PAMAM-NH2	MCF-7	193 ± 7.29 μg/mL	[11]
PAMAM-NH2	MCF-7/ADR	462 ± 5.37 μg/mL	[11]	
Mass Extinction Coefficient	PEG-IR-797 NPs	-	444.3 L g ⁻¹ cm ⁻¹ (at 797 nm)	[1]
PEG-IR-797 NPs	-	385.9 L g ⁻¹ cm ⁻¹ (at 808 nm)	[1]	

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of **IR-797 chloride**.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of **IR-797 chloride**.

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Treatment:** Prepare serial dilutions of **IR-797 chloride** in a complete culture medium. Remove the old medium from the wells and add 100 μL of the **IR-797 chloride** solutions. Include untreated cells as a control.
- **Incubation:** Incubate the plates for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.

- **Data Analysis:** Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cellular Uptake Analysis (Flow Cytometry)

This protocol quantifies the cellular uptake of fluorescent **IR-797 chloride**.

- **Cell Seeding:** Seed cells in a 6-well plate at a density of 1×10^6 cells per well and incubate for 24 hours.
- **Treatment:** Treat the cells with a specific concentration of **IR-797 chloride** (e.g., 10 $\mu\text{g/mL}$) in a serum-free medium and incubate for various time points (e.g., 1, 2, 4 hours).
- **Cell Harvesting:** Wash the cells three times with cold PBS, detach them with trypsin, and centrifuge to collect the cell pellet.
- **Resuspension:** Resuspend the cells in 500 μL of PBS.
- **Flow Cytometry:** Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation and emission filters for IR-797.

Apoptosis Assay (Annexin V/PI Staining)

This protocol detects and quantifies apoptosis.

- **Cell Seeding and Treatment:** Seed and treat cells with **IR-797 chloride** as described in the cell viability assay.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash them with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry.
 - Annexin V-negative/PI-negative: Live cells

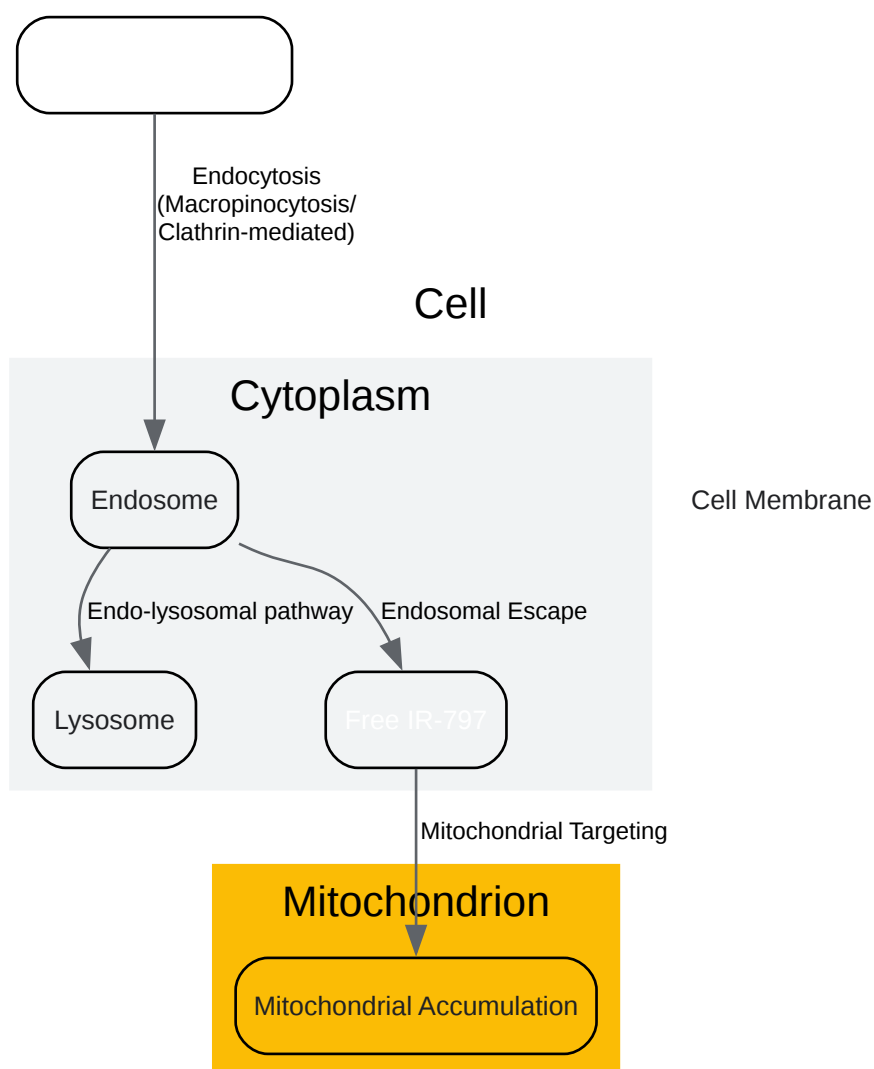
- Annexin V-positive/PI-negative: Early apoptotic cells
- Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Signaling Pathways and Experimental Workflows

Cellular Uptake and Localization of IR-797 Chloride

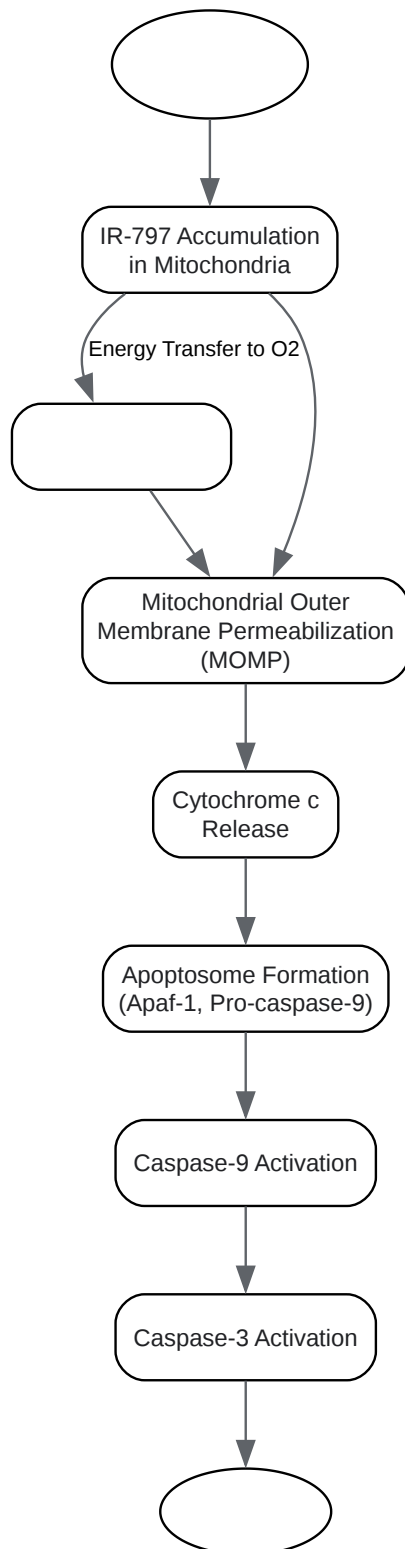
Extracellular Space



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Caption: Cellular uptake and mitochondrial targeting of IR-797.

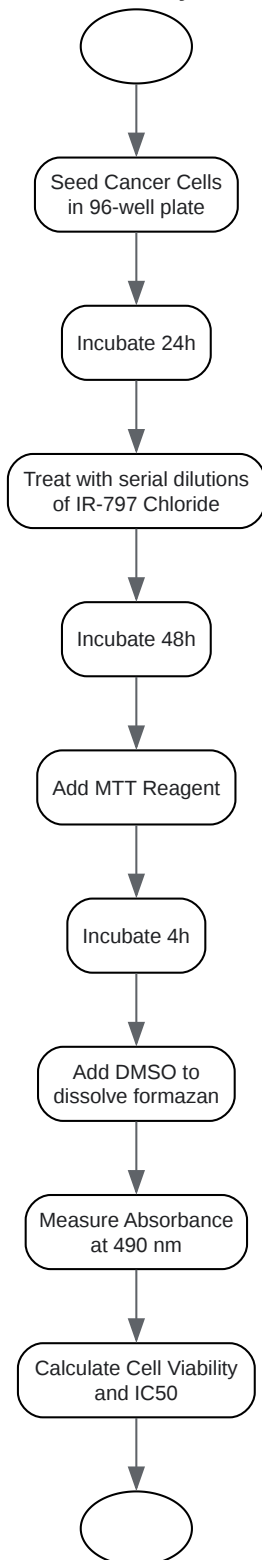
IR-797 Induced Apoptosis via the Intrinsic Pathway



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Caption: IR-797 induced intrinsic apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assessment



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Caption: Workflow for determining IR-797 cytotoxicity using MTT assay.

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